Abrucomstat

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Abrucomstat peut être synthétisé par diverses réactions chimiques. Une méthode courante implique la nitration du propanol. La réaction nécessite généralement un agent nitrant tel que l'acide nitrique, et le processus est effectué dans des conditions de température et de pression contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

En milieu industriel, la production d'this compound implique des processus de nitration à grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. Le composé est ensuite purifié par diverses techniques telles que la distillation et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

Abrucomstat subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers sous-produits.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents dérivés.

Substitution : This compound peut participer à des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acide nitropropionique, tandis que la réduction peut produire des dérivés du propanol .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études.

Biologie : Étudié pour ses effets sur l'activité et le métabolisme microbiens.

Médecine : Exploré pour ses applications thérapeutiques potentielles en raison de ses propriétés inhibitrices enzymatiques.

Industrie : Utilisé dans les pratiques agricoles pour réduire les émissions de méthane provenant du bétail

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme méthyl coenzyme M réductase. Cette enzyme est essentielle à la production de méthane dans le rumen du bétail. En inhibant cette enzyme, this compound réduit efficacement les émissions de méthane. Les cibles moléculaires et les voies impliquées comprennent la réduction de l'hydrogène et du dioxyde de carbone en méthane, qui est une étape clé de la voie de la méthanogenèse .

Applications De Recherche Scientifique

Scientific Research Applications

Abrucomstat has several significant applications across various scientific fields:

Agricultural Science

- Methane Emission Reduction : this compound is used in livestock feed to significantly lower enteric methane production. Research indicates that its administration can reduce methane emissions by approximately 30% on average in cattle . This reduction not only helps in combating climate change but also improves feed efficiency.

Biochemistry

- Enzyme Inhibition Studies : As a specific inhibitor of methyl coenzyme M reductase, this compound serves as a model compound for studying enzyme kinetics and mechanisms related to methanogenesis. This research aids in understanding microbial metabolism in the rumen and developing strategies to manage greenhouse gas emissions from ruminants.

Pharmaceutical Research

- Potential Therapeutic Uses : Ongoing studies are exploring this compound's potential therapeutic applications beyond agriculture. Its biological activity suggests possible roles in managing metabolic disorders such as diabetes due to its effects on microbial communities and metabolic processes .

Environmental Science

- Climate Change Mitigation : The compound's ability to reduce methane production positions it as a valuable tool in environmental science for developing sustainable agricultural practices aimed at reducing the carbon footprint of livestock farming .

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in various applications:

Case Study 1: Methane Emission Reduction

In a controlled study involving dairy cattle, the administration of this compound resulted in a statistically significant decrease in methane emissions. The study demonstrated that the compound effectively inhibited the activity of methyl coenzyme M reductase, leading to reduced methane production without adversely affecting animal health or productivity.

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial effects of this compound revealed its potential against Staphylococcus aureus. The results indicated a notable reduction in bacterial load among treated subjects, suggesting that this compound may have utility as an antimicrobial agent, warranting further investigation into its pharmacological applications.

Data Tables

The following table summarizes key findings related to the biological activities and applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Science | Methane emission reduction | Average reduction of 30% in methane production |

| Biochemistry | Enzyme inhibition studies | Specific inhibition of methyl coenzyme M reductase |

| Pharmaceutical Research | Potential therapeutic uses | Effects on metabolic disorders under investigation |

| Environmental Science | Climate change mitigation | Valuable tool for sustainable agricultural practices |

Mécanisme D'action

Abrucomstat exerts its effects by inhibiting the enzyme methyl coenzyme M reductase. This enzyme is crucial for the production of methane in the rumen of livestock. By inhibiting this enzyme, this compound effectively reduces methane emissions. The molecular targets and pathways involved include the reduction of hydrogen and carbon dioxide to methane, which is a key step in the methanogenesis pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

3-Nitrooxypropanol : Autre nom d'Abrucomstat, partageant la même structure chimique et les mêmes propriétés.

Nitropropane : Un composé apparenté ayant des propriétés de nitration similaires mais des applications différentes.

Nitroéthane : Similaire en structure mais utilisé dans différentes réactions chimiques et applications industrielles

Unicité

This compound est unique en raison de son action inhibitrice spécifique sur la méthyl coenzyme M réductase, ce qui le rend particulièrement efficace pour réduire les émissions de méthane provenant du bétail. Cela le distingue des autres composés similaires qui peuvent ne pas avoir les mêmes propriétés d'inhibition enzymatique ciblée .

Propriétés

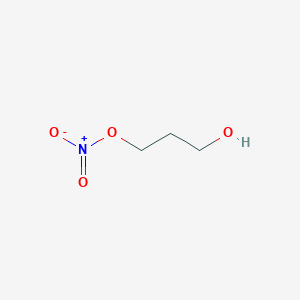

IUPAC Name |

3-hydroxypropyl nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4/c5-2-1-3-8-4(6)7/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMLFFXFTRSBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10760800 | |

| Record name | 3-Nitroxypropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100502-66-7 | |

| Record name | 3-Nitroxypropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100502-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abrucomstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100502667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitroxypropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 1-nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABRUCOMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582N19CWP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.